![molecular formula C11H18ClNS B1471527 Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1864073-02-8](/img/structure/B1471527.png)
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride
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Overview
Description
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride, also known as 5-methylthiophen-2-yl cyclopentane-1-amine hydrochloride, is a synthetic compound that has been used in scientific research for over a decade. It is a derivative of a naturally occurring amino acid, methionine, and is used as a tool in a variety of scientific applications. The compound is used in laboratory experiments and clinical studies to study the biochemical and physiological effects of various compounds and drugs. In
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
One study discusses the role of chemical inhibitors in understanding the metabolism of drugs by Cytochrome P450 enzymes in human liver microsomes, highlighting the importance of identifying and understanding the selectivity and potency of these inhibitors for predicting drug-drug interactions (S. C. Khojasteh et al., 2011) Read More.
Synthesis of Medicinal Compounds
Another paper reviewed the developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel, showcasing the importance of synthetic methodologies in the pharmaceutical industry (A. Saeed et al., 2017) Read More.
Environmental Impact of Chemicals
A study on the occurrence and toxicity of the antimicrobial triclosan and its by-products in the environment reviewed its widespread use, degradation, and potential risks, demonstrating the environmental aspect of chemical research (G. Bedoux et al., 2012) Read More.
Epigenetic Effects
Research on DNA hydroxymethylation discussed the impact of environmental factors on epigenetic patterns in mammalian genomes, providing insights into how small molecules like Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride might be explored for their epigenetic implications (O. Efimova et al., 2020) Read More.
properties
IUPAC Name |
cyclopentyl-(5-methylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKBXVHGOBZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.